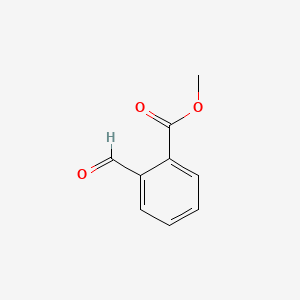

Methyl 2-formylbenzoate

CAS No.: 4122-56-9

Cat. No.: VC2127434

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4122-56-9 |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | methyl 2-formylbenzoate |

| Standard InChI | InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 |

| Standard InChI Key | YRMODRRGEUGHTF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C=O |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C=O |

Introduction

Physical and Chemical Properties

Methyl 2-formylbenzoate possesses distinct physical and chemical characteristics that make it suitable for various synthetic applications. Understanding these properties is essential for researchers working with this compound in laboratory settings.

Basic Identification and Structural Information

Methyl 2-formylbenzoate has the molecular formula C9H8O3 with a molecular weight of 164.16 g/mol . The compound has several synonyms in scientific literature, including methyl o-formylbenzoate, 2-carbomethoxybenzaldehyde, and phthalaldehydic acid methyl ester . Its structure contains a benzene ring with a formyl group and a methyl ester group in the ortho position, creating a reactive molecule with multiple functional sites for chemical modifications.

Physical Properties

The physical properties of methyl 2-formylbenzoate are summarized in the following table:

These physical properties are important considerations for researchers planning to use this compound in synthetic procedures. The relatively low melting and boiling points indicate its volatility, while the storage recommendations highlight its sensitivity to environmental conditions, particularly light exposure.

Chemical Reactivity

Methyl 2-formylbenzoate possesses dual functionality with the aldehyde and ester groups making it chemically versatile. The aldehyde group is particularly reactive and can undergo various transformations including condensation reactions, reductions, and oxidations. Meanwhile, the ester group provides additional reactivity for transformations such as hydrolysis, transesterification, and reduction. The proximity of these two functional groups also allows for intramolecular reactions, which can lead to the formation of heterocyclic compounds of pharmaceutical interest .

Synthesis Methods

Various synthetic routes have been developed for the preparation of methyl 2-formylbenzoate, with methods typically categorized as one-step or two-step approaches. The choice of synthesis method often depends on available starting materials, desired scale, and specific laboratory constraints.

Traditional Synthesis from 2-Carboxybenzaldehyde

One of the most well-documented synthesis methods involves the esterification of 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid) using methyl iodide in the presence of a base:

2-Carboxybenzaldehyde (4.53g, 30mmoles) is dissolved in acetone (100mls), and anhydrous potassium carbonate (4.14g, 30mmoles) is added. After stirring, methyl iodide (5.6mls, 90mmoles) is added, and the reaction is heated to 56°C for 30 minutes. The reaction mixture typically becomes very thick, necessitating the addition of more acetone (50mls). Stirring is continued at room temperature for a further 72 hours .

The reaction mixture is then filtered through Celite and evaporated to leave a viscous oil. This oil is partitioned between water and ethyl acetate. The aqueous layer is washed with additional ethyl acetate, and all the ethyl acetate extracts are combined, washed with brine and water, dried over anhydrous magnesium sulphate, and evaporated to yield a clear light yellow oil with reported yields approaching 100% .

This method is particularly advantageous due to its high yield and relatively straightforward procedure, making it suitable for both laboratory and potentially industrial-scale synthesis.

Applications in Pharmaceutical Research

Methyl 2-formylbenzoate has emerged as a valuable compound in pharmaceutical research due to its versatile structure and reactivity profile, which enable its transformation into various bioactive compounds.

Bioactive Properties

Research has demonstrated that methyl 2-formylbenzoate and its derivatives exhibit a range of pharmacological activities. These include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . This broad spectrum of biological activities makes it an attractive starting point for medicinal chemists seeking to develop new therapeutic agents.

Compounds synthesized from methyl 2-formylbenzoate have shown remarkable antibacterial activity in screening studies, indicating its potential in the development of new antimicrobial agents . The diverse pharmacological profile suggests that structural modifications of the basic scaffold can yield compounds with targeted biological activities.

Role as a Precursor in Drug Development

As a synthetic intermediate, methyl 2-formylbenzoate serves as a versatile building block for the preparation of more complex molecules with pharmaceutical applications. Its dual functionality allows for diverse chemical transformations that can lead to structurally distinct compounds with unique biological properties .

The compound is particularly valuable as a raw material for the preparation of medical products, serving as a precursor in the synthesis of various drug candidates . Its reactivity enables the creation of complex structures that would otherwise require multi-step synthetic routes, thereby streamlining drug development processes.

Recent Research Developments

Scientific interest in methyl 2-formylbenzoate continues to grow, with recent research focusing on enhancing its synthetic utility and exploring new applications in pharmaceutical development.

Enantioselective Reactions

Recent studies have investigated enantioselective reactions involving methyl 2-formylbenzoate. One notable example is the enantioselective arylation-lactonization reaction, which has been optimized to achieve high enantiomeric excesses. As reported in research publications, this reaction involves the use of phenylboronic acid (PhB(OH)₂) and diethylzinc (Et₂Zn) in toluene .

The optimization of this reaction has been studied in detail, with researchers examining various parameters including ligand concentration, temperature, and reaction time. The following table summarizes some key findings from this research:

| Entry | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 1 | 10 | 25 | 24 | 83 | 89 | R |

| 2 | 10 | 0 | 24 | 67 | 94 | R |

| 3 | 10 | 0 | 36 | 76 | 95 | R |

| 4 | 10 | 0 | 48 | 75 | 95 | R |

| 5 | 5 | 0 | 36 | 73 | 93 | R |

| 6 | 20 | 0 | 36 | 71 | 90 | R |

These results indicate that optimal conditions for this enantioselective reaction involve a temperature of 0°C with a reaction time of 36 hours, yielding products with up to 95% enantiomeric excess . This development represents a significant advancement in the stereoselective transformation of methyl 2-formylbenzoate, potentially enabling the synthesis of chiral compounds for pharmaceutical applications.

Structure-Activity Relationship Studies

Research involving compounds similar to methyl 2-formylbenzoate, such as methyl 2-fluoro-5-formylbenzoate, has provided insights into how structural modifications affect chemical reactivity and biological activity. These compounds are often used as building blocks in the synthesis of complex organic molecules, particularly where electron-donating and withdrawing effects are leveraged to influence reactivity .

Such studies help elucidate the relationship between chemical structure and biological activity, informing the design of new bioactive compounds. By understanding how structural modifications affect functionality, researchers can develop more effective drug candidates with enhanced therapeutic properties and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume